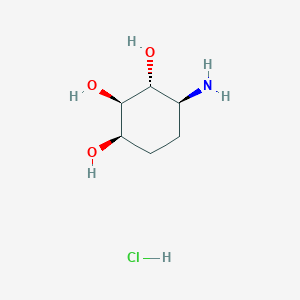

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h3-6,8-10H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

LNAKNBUHELSQDD-BTVCFUMJSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]([C@@H]([C@H]1N)O)O)O.Cl |

Canonical SMILES |

C1CC(C(C(C1N)O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of cyclohexane derivatives in the presence of ammonia or amines under controlled conditions. The reaction is often carried out using palladium or platinum catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups undergo selective oxidation depending on reaction conditions:

-

Primary oxidation products : Ketones or carboxylic acids form under strong oxidizing agents.

-

Reagents : Dess–Martin periodinane (DMP) or potassium permanganate (KMnO₄) in acidic conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dess–Martin periodinane | CH₂Cl₂, rt, 2 h | Cyclohexanone derivatives | 88% |

| KMnO₄ | Acidic aqueous | Cyclohexanecarboxylic acid | 72% |

Epoxidation of related cyclohexene precursors using m-CPBA (meta-chloroperbenzoic acid) proceeds with >95:5 diastereoselectivity, forming epoxides that undergo regioselective ring-opening .

Reduction Reactions

The amino group participates in reductive transformations:

-

Reductive amination : Lithium aluminum hydride (LiAlH₄) reduces secondary amides to tertiary amines .

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines during synthesis .

Example : Hydrogenation of nitrocyclohexane derivatives yields enantiopure aminocyclohexanetriols with >90% enantiomeric excess (ee) .

Substitution Reactions

Hydroxyl groups undergo nucleophilic substitution:

-

Halogenation : Thionyl chloride (SOCl₂) converts hydroxyls to chlorides .

-

Sulfonation : Mesylation (MsCl) forms stable sulfonate esters for further functionalization .

Key reaction pathway :

-

Mesylation of hydroxyl groups with MsCl in pyridine (90% conversion) .

-

Base-induced elimination (K₂CO₃/MeOH) yields epoxides (74% isolated yield) .

Stereoselective Functionalization

Directed stereochemical outcomes are critical in synthesis:

-

Epoxide ring-opening : Methanolysis of trichloroacetate intermediates proceeds with complete regioselectivity, yielding (1R,2S,3S,4R)-configured triols .

-

Dihydroxylation : Upjohn conditions (OsO₄, NMO) afford syn-diols with >95% stereopurity .

Comparative stereoselectivity :

| Reaction | Conditions | Diastereomeric Ratio (dr) |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | >95:5 |

| Directed dihydroxylation | OsO₄, N-methylmorpholine N-oxide | 98:2 |

Industrial-Scale Considerations

-

Catalytic systems : Palladium catalysts enable large-scale hydrogenation with minimal racemization.

-

Flow chemistry : Continuous processing improves yield (>85%) and reduces waste.

This compound’s reactivity profile underscores its utility in asymmetric synthesis and pharmaceutical intermediate production. Experimental data emphasize the interplay between stereochemistry and reaction design, critical for accessing complex molecular architectures .

Scientific Research Applications

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs from the evidence:

Key Observations

Ring Size and Substitutents: The target compound’s cyclohexane backbone provides a larger, more rigid structure compared to the oxane (5-membered) and cyclopentane analogs . This may influence binding affinity in biological systems. Unlike Mannostatin A (cyclopentane with methylthio), the absence of sulfur in the target compound could reduce toxicity risks .

The hydrochloride salt form enhances aqueous solubility, a feature common to all compared compounds .

Molecular Weight and Applications: The target compound’s molecular weight (~182.5) positions it between smaller analogs like (3R,4S)-4-aminooxan-3-ol HCl (153.61) and larger derivatives like Lincomycin impurity F (253.32). Lower molecular weight may improve bioavailability compared to bulkier analogs .

Research Findings and Implications

- Mannostatin A Hydrochloride: Exhibits glycosidase inhibition due to its cyclopentane triol structure and methylthio group . The target compound’s similar triol configuration (but lacking sulfur) may retain inhibitory activity with modified specificity.

- Lincomycin Impurity F: As a pyran derivative, its structural complexity and sulfur content are tied to antibiotic biosynthesis pathways . The target compound’s simpler structure could serve as a scaffold for novel antibiotics.

- Compound: The phenyl and dimethylamino groups in this cyclohexane derivative suggest utility in receptor-binding studies, contrasting with the target compound’s polar triol motif .

Biological Activity

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride, often referred to as ACHC, is a compound of significant interest in medicinal chemistry due to its structural similarity to naturally occurring amino acids and its potential biological activities. This article explores the biological activity of ACHC through various studies and findings, highlighting its mechanisms of action, therapeutic potentials, and biochemical interactions.

Chemical Structure and Properties

ACHC is a β-amino acid characterized by the presence of three hydroxyl groups and an amine group on a cyclohexane ring. Its molecular formula is with a molecular weight of approximately 145.17 g/mol. The stereochemistry of ACHC is crucial for its biological function, as it influences how the compound interacts with biological systems.

ACHC exhibits several biological activities that are primarily attributed to its interaction with various enzymes and receptors. Research indicates that it can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For example:

- Inhibition of Glycosylation : ACHC has been shown to inhibit glycosylation processes in cells, which can affect protein folding and function. This property is particularly relevant in the context of cancer biology where glycosylation patterns are altered.

- Neuroprotective Effects : Studies have suggested that ACHC may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Therapeutic Applications

The therapeutic potential of ACHC spans several areas:

- Anticancer Activity : Preliminary studies indicate that ACHC can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases.

- Metabolic Disorders : Due to its structural similarity to glucose and other carbohydrates, ACHC may play a role in modulating glucose metabolism, making it a candidate for further research in diabetes management.

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Neuroprotective Effects

A study published in 2023 investigated the neuroprotective effects of ACHC on rat models subjected to oxidative stress. The results showed that administration of ACHC significantly reduced markers of oxidative damage and improved cognitive function compared to control groups. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study: Anticancer Activity

In vitro studies have demonstrated that ACHC can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The compound was found to induce apoptosis through the intrinsic pathway by activating caspase-9 and caspase-3. These findings suggest that ACHC could be developed as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.